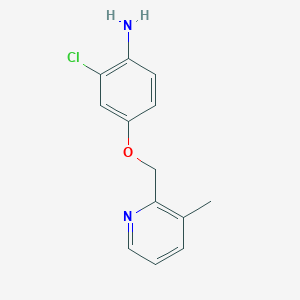

2-Chloro-4-((3-methylpyridin-2-yl)methoxy)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-Chloro-4-((3-methylpyridin-2-yl)methoxy)aniline involves the reaction of 3-methyl-2-pyridinemethanol with 2-chloro-4-nitroaniline in the presence of a catalyst. The nitro group is then reduced to an amino group using a reducing agent. The resulting compound is purified using column chromatography to obtain pure 2-Chloro-4-((3-methylpyridin-2-yl)methoxy)aniline.Molecular Structure Analysis

The molecular formula of 2-Chloro-4-((3-methylpyridin-2-yl)methoxy)aniline is C13H13ClN2O . The average mass is 248.708 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4-((3-methylpyridin-2-yl)methoxy)aniline include its appearance as a white or off-white powder. Its molecular weight is 248.71 g/mol . The compound’s solubility in water is limited, but it is soluble in organic solvents such as dimethyl sulfoxide, methanol, and ethyl acetate. The predicted density is 1.256±0.06 g/cm3 , and the predicted boiling point is 402.7±40.0 °C .Aplicaciones Científicas De Investigación

Anti-Fibrosis Activity

A study has shown that a series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which can be synthesized using “2-Chloro-4-((3-methylpyridin-2-yl)methoxy)aniline”, have been evaluated for their anti-fibrosis activity . These compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . They effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Synthesis of 2-Anilinopyrimidines

“2-Chloro-4-((3-methylpyridin-2-yl)methoxy)aniline” can be used in the synthesis of 2-anilinopyrimidines . This process involves aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .

Antiproliferative Activity

Some 2-anilinopyrimidine derivatives, which can be synthesized using “2-Chloro-4-((3-methylpyridin-2-yl)methoxy)aniline”, have been evaluated for their antiproliferative activity against cancer cell lines .

Fungicides and Pesticides

The biological activity of anilinopyrimidines as fungicides and pesticides is well-known and widely reported . “2-Chloro-4-((3-methylpyridin-2-yl)methoxy)aniline” can be used in the synthesis of these anilinopyrimidines .

Kinase Inhibitors

Some 2-anilinopyrimidine derivatives, which can be synthesized using “2-Chloro-4-((3-methylpyridin-2-yl)methoxy)aniline”, have been evaluated as kinase inhibitors .

Generation of Supramolecular Networks

This class of compounds plays a role in the generation of supramolecular networks for molecular recognition .

Mecanismo De Acción

The compound acts as a small-molecule inhibitor, targeting the protein tyrosine phosphatase 1B. This protein is a negative regulator of insulin signaling, suggesting potential applications in the treatment of type 2 diabetes and related metabolic disorders.

Propiedades

IUPAC Name |

2-chloro-4-[(3-methylpyridin-2-yl)methoxy]aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O/c1-9-3-2-6-16-13(9)8-17-10-4-5-12(15)11(14)7-10/h2-7H,8,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTXMBJTPMSASA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)COC2=CC(=C(C=C2)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-((3-methylpyridin-2-yl)methoxy)aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2574479.png)

![Methyl 4-[(3-methyl-4-oxo-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidi n-2-ylthio)methyl]benzoate](/img/structure/B2574481.png)

![(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2574485.png)

![4-amino-N-isopropyl-5-[(4-pyrimidin-2-ylpiperazin-1-yl)carbonyl]isothiazole-3-carboxamide](/img/structure/B2574488.png)

![benzyl N-(4-{[3-(trifluoromethyl)anilino]carbonyl}benzyl)carbamate](/img/structure/B2574492.png)

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2574493.png)